molecular formula C9H8BrN3S B2373092 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 333771-24-7

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2373092
CAS No.: 333771-24-7
M. Wt: 270.15
InChI Key: BOPAGWTWVHPEEC-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methyl group attached to the triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions starting from substituted anilines . The final intermediate step usually involves a reaction with a bromobenzonitrile in a solvent with the addition of a base .


Molecular Structure Analysis

Triazoles are known to exhibit tautomerism, a phenomenon where they can exist in two or more structural forms that are in rapid equilibrium . This can influence their reactivity and the biological activities of targets bearing a triazole moiety .


Chemical Reactions Analysis

Triazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Their reactivity can be influenced by their tautomeric and conformational preferences .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Triazole derivatives, including structures similar to 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and shown to exhibit antibacterial activity against various bacterial strains. These compounds demonstrate a broad range of biological activity, making them significant in antimicrobial research (Plech et al., 2011).

Molecular Structure and Conformational Analysis

  • The molecular structure of similar triazole derivatives has been determined using X-ray diffraction. Studies include conformational analysis and comparison with geometry calculated by computational methods. Such research helps in understanding the molecular interactions and stability of these compounds (Mirosław et al., 2015).

Potential Antidepressant Agents

  • Some triazole-thiones have been evaluated for potential antidepressant activity. Research indicates that specific substitutions on the triazole nucleus can influence their biological activity. This is crucial for developing novel antidepressants (Kane et al., 1988).

Synthesis and Characterization for Biological Activities

  • Novel triazole compounds have been synthesized and characterized for antimicrobial activities. Such compounds, including those related to this compound, have shown promise in antibacterial and antifungal applications (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Properties and Conformational Studies

  • Research on triazole derivatives also includes the study of their antioxidant properties. Conformational studies through spectroscopic techniques and computational methods provide insights into their chemical behavior and potential as antioxidants (Roman, 2019).

Corrosion Inhibition Studies

  • Triazole-based compounds have been investigated for their role in corrosion inhibition. Studies show that certain derivatives can effectively protect metals like steel in corrosive environments, highlighting their potential in material science and engineering (Al-amiery et al., 2020).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds require handling precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPAGWTWVHPEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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